2-Isopropylisothiazolo[2,3-a]pyridin-8-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is not yet fully understood. However, it has been suggested that the compound may inhibit the activation of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium exhibits several biochemical and physiological effects. These include the inhibition of tumor growth, the reduction of inflammation, and the suppression of certain immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium. These include further studies on its mechanism of action, the development of new drugs based on this compound, and the investigation of its potential in the treatment of various diseases.
In conclusion, 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium is a promising compound that has gained significant attention in the field of scientific research. Its unique chemical structure and potential as a therapeutic agent make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Isopropylisothiazolo[2,3-a]pyridin-8-ium can be achieved through a variety of methods, including the reaction of 2-amino-3-picoline with isopropyl isothiocyanate in the presence of a base. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Isopropylisothiazolo[2,3-a]pyridin-8-ium has been the focus of several scientific studies due to its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C10H12NS+ |
---|---|
Molekulargewicht |
178.28 g/mol |
IUPAC-Name |
2-propan-2-yl-[1,2]thiazolo[2,3-a]pyridin-8-ium |
InChI |
InChI=1S/C10H12NS/c1-8(2)10-7-9-5-3-4-6-11(9)12-10/h3-8H,1-2H3/q+1 |
InChI-Schlüssel |
RDAWVYNGZWLKHN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=CC=CC=[N+]2S1 |
Kanonische SMILES |
CC(C)C1=CC2=CC=CC=[N+]2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.